(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
There are several methods for the synthesis of quinoxalines, including the condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .Scientific Research Applications
Sustainable Synthesis of Quinolines and Pyrimidines
Mastalir et al. (2016) reported an environmentally benign synthesis of substituted quinolines and pyrimidines using a combination of 2-aminobenzyl alcohols, alcohols, benzamidine, and two different alcohols. This synthesis process is notable for its high atom efficiency and selective C-C and C-N bond formations, which are catalyzed by a hydride Mn(I) PNP pincer complex. Such methodologies are crucial for the sustainable production of heterocyclic compounds, including those related to the compound of interest (Mastalir et al., 2016).
Aromatic δ-Peptides and Quinoline Derivatives
Jiang et al. (2003) explored the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. These structures, based on 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, demonstrate the potential of quinoline derivatives in the development of novel biomimetic materials and their applications in understanding protein folding and designing new materials with specific functions (Jiang et al., 2003).
Carboxamide Derivatives of Benzo[b][1,6]naphthyridines
Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the potential of such compounds in developing new therapeutic agents due to their potent cytotoxic properties against various cancer cell lines. This research highlights the importance of structural analogs of the compound of interest in medicinal chemistry and cancer therapy (Deady et al., 2003).
Polyamides Containing Quinoxaline Moiety
Patil et al. (2011) synthesized new polyamides containing a quinoxaline moiety, demonstrating the utility of quinoxaline derivatives in the development of materials with excellent thermal stability and solubility properties. This research is significant for the development of advanced polymeric materials for various industrial applications (Patil et al., 2011).
Future Directions
properties
IUPAC Name |
2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)20-21-23(29-17-8-6-5-7-16(17)28-21)30(22(20)25)27-13-15-9-10-18(32-3)19(11-15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMBTASSGKQDMX-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
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